N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide
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Overview
Description
N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is an organic compound that features a fluorophenoxy group attached to a phenyl ring, which is further connected to a propanamide chain with an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves the reaction of 4-fluorophenol with 3-bromophenylpropanoic acid, followed by the introduction of an allyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The final step involves the amidation of the intermediate product with allylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.
Substitution: Nucleophiles such as sodium methoxide for replacing the fluorine atom.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a selective androgen receptor modulator (SARM), which could be useful in treating conditions like muscle wasting and osteoporosis.
Industry: Could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. This interaction can influence various pathways, including those involved in muscle growth and bone density .
Comparison with Similar Compounds
Similar Compounds
- S-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
Uniqueness
N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allyl group, fluorophenoxy moiety, and propanamide chain make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-prop-2-enylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-2-12-20-18(21)11-6-14-4-3-5-17(13-14)22-16-9-7-15(19)8-10-16/h2-5,7-10,13H,1,6,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLLWGKISNNQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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